Hydroxytetraphenylantimony

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

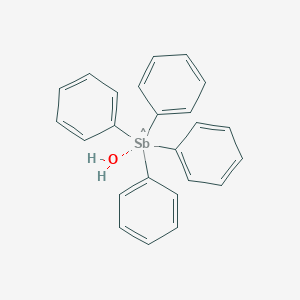

Hydroxytetraphenylantimony is an organometallic compound with the chemical formula C24H22OSb It is a derivative of antimony, characterized by the presence of four phenyl groups and a hydroxyl group attached to the antimony atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hydroxytetraphenylantimony can be synthesized through the reaction of pentaphenylantimony with water. The reaction typically involves the following steps:

- Dissolution of pentaphenylantimony in an appropriate solvent such as benzene or toluene.

- Addition of water to the solution, leading to the substitution of one phenyl group with a hydroxyl group.

- The reaction mixture is then stirred and heated under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Use of large reactors to mix pentaphenylantimony and water.

- Continuous monitoring of reaction conditions such as temperature and pressure to optimize yield.

- Purification of the product through recrystallization or distillation to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Hydroxytetraphenylantimony undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form antimony(V) compounds.

Reduction: Reduction reactions can convert it back to pentaphenylantimony.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or carboxylates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogen acids (HCl, HBr) or carboxylic acids are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of antimony(V) oxides or hydroxides.

Reduction: Regeneration of pentaphenylantimony.

Substitution: Formation of tetraphenylantimony halides or carboxylates.

Aplicaciones Científicas De Investigación

Electrochemical Applications

HTPA and its derivatives have been studied for their electrochemical properties, particularly in redox reactions. Research indicates that triphenylantimony(V) complexes, which include hydroxylated variants like HTPA, exhibit significant electrochemical activity. The energy gap between the boundary redox orbitals of these complexes varies, influencing their application in sensors and other electronic devices.

- Key Findings:

- The electrochemical behavior of HTPA can be tuned by modifying substituents on the phenyl rings, affecting both luminescence and radical scavenging activities .

- The compounds demonstrate potential as redox-active materials in organic electronics due to their ability to undergo two-electron transformations .

Catalytic Activity

HTPA has shown promise as a catalyst in various organic reactions. Its ability to act as a Lewis acid allows it to facilitate reactions such as hydroamination and cyclization processes.

- Applications in Catalysis:

Biochemical Applications

The biological activity of HTPA derivatives has been explored, particularly concerning their anti-leishmanial properties. Studies have compared the efficacy of antimony-based compounds against Leishmania parasites.

- Research Insights:

- Hydroxytetraphenylantimony complexes have demonstrated significant anti-leishmanial activity, providing a potential avenue for therapeutic development against this parasitic disease .

- The stability and toxicity profiles of these complexes suggest that they may serve as safer alternatives to traditional treatments involving bismuth compounds .

Sensor Development

HTPA's properties make it suitable for developing sensors, particularly for detecting fluoride ions and other anions at low concentrations.

- Sensor Characteristics:

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of hydroxytetraphenylantimony involves its interaction with molecular targets through coordination chemistry. The phenyl groups and hydroxyl group allow it to form complexes with various substrates, influencing their reactivity and stability. The pathways involved include:

Coordination with metal ions: Enhancing catalytic activity.

Interaction with organic molecules: Modifying their chemical properties.

Comparación Con Compuestos Similares

Hydroxytetraphenylantimony can be compared with other organoantimony compounds such as:

Triphenylantimony: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.

Pentaphenylantimony: Contains an additional phenyl group, leading to different reactivity and applications.

Tetraphenylantimony halides: Similar structure but with halide substituents instead of the hydroxyl group, affecting their chemical behavior.

Uniqueness: this compound’s unique combination of phenyl groups and a hydroxyl group provides distinct reactivity and versatility in various chemical reactions and applications.

Propiedades

Número CAS |

19638-16-5 |

|---|---|

Fórmula molecular |

C24H21OSb |

Peso molecular |

447.2 g/mol |

Nombre IUPAC |

tetraphenylstibanium;hydroxide |

InChI |

InChI=1S/4C6H5.H2O.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H2;/q;;;;;+1/p-1 |

Clave InChI |

SROFHTWEIJBMNA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |

SMILES canónico |

C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[OH-] |

Key on ui other cas no. |

19638-16-5 |

Números CAS relacionados |

13371-35-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.